molecular formula C6H14NOCl<br>C6H14ClNO B1210308 2,3-Epoxypropyltrimethylammonium chloride CAS No. 3033-77-0

2,3-Epoxypropyltrimethylammonium chloride

Cat. No. B1210308
CAS RN: 3033-77-0
M. Wt: 151.63 g/mol
InChI Key: PUVAFTRIIUSGLK-UHFFFAOYSA-M
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Description

2,3-Epoxypropyltrimethylammonium chloride (EPTAC) is a quaternary ammonium compound with the chemical formula C₆H₁₅NOCl . It is commonly used in industrial processes, particularly in the modification of natural polymers such as starch. EPTAC possesses an epoxide group (the three-membered ring) and a quaternary ammonium moiety, making it a versatile reagent for various applications.



Synthesis Analysis

The synthesis of EPTAC involves the reaction of trimethylamine (N(CH₃)₃) with epichlorohydrin (C₃H₅ClO) under alkaline conditions. The epoxide ring opens, leading to the formation of the quaternary ammonium salt. The reaction can be represented as follows:


[ \text{Trimethylamine} + \text{Epichlorohydrin} \rightarrow \text{EPTAC} ]



Molecular Structure Analysis

EPTAC’s molecular structure consists of a trimethylammonium cation (positively charged) linked to an epoxypropyl group. The quaternary ammonium center provides water solubility, while the epoxide functionality imparts reactivity. The 3D representation of EPTAC reveals its compact and polar nature.



Chemical Reactions Analysis



  • Hydrolysis : EPTAC can undergo hydrolysis, breaking the epoxide ring and yielding trimethylamine and glycerol . This reaction is relevant in environmental degradation processes.




  • Polymer Modification : EPTAC reacts with hydroxyl groups in natural polymers (e.g., starch) to introduce cationic charges. This modification enhances properties like water repellency and adhesion .




  • Quaternization Reactions : EPTAC can quaternize other nucleophiles (e.g., amines, alcohols) to form new quaternary ammonium compounds.





Physical And Chemical Properties Analysis


  • Physical State : EPTAC is a colorless liquid .

  • Solubility : It is highly soluble in water due to its quaternary ammonium nature.

  • Boiling Point : Approximately 100°C .

  • Density : Around 1.1 g/cm³ .


Scientific Research Applications

5. Synthesis of Ionic Liquids

  • Summary of Application : 2,3-Epoxypropyltrimethylammonium chloride is being explored for potential use in the synthesis of ionic liquids.
  • Methods of Application : Specific methods of application or experimental procedures are not provided in the source.
  • Results : Specific results or outcomes obtained are not provided in the source.

6. Preparation of Self-healing Materials

  • Summary of Application : 2,3-Epoxypropyltrimethylammonium chloride is being explored for potential use in the preparation of self-healing materials.
  • Methods of Application : Specific methods of application or experimental procedures are not provided in the source.
  • Results : Specific results or outcomes obtained are not provided in the source.

7. Synthesis of Cationic Cellulose Nanofibers

  • Summary of Application : 2,3-Epoxypropyltrimethylammonium chloride is used to graft cellulose fibers and prepare cationic cellulose nanofibers (CCNFs). These CCNFs have a high adsorption capacity for anionic dyes and are used in the salt-free dyeing of ultra-lightweight paper .
  • Methods of Application : Cellulose fibers are grafted with 2,3-epoxypropyltrimethylammonium chloride and homogenized to prepare CCNFs .
  • Results : The maximum adsorption capacity of CCNFs for anionic dye was 1281.74 mg/g, and the dye uptake was as high as 90% under mild conditions without NaCl .

8. Preparation of Antibacterial Reagent for Infected Wound Repair

  • Summary of Application : 2,3-Epoxypropyltrimethylammonium chloride is used to synthesize antibacterial soy protein isolate (QSPI), which has potential application as an antibacterial reagent for infected wound repair .
  • Methods of Application : Soy protein isolate is reacted with 2,3-epoxypropyltrimethylammonium chloride to synthesize QSPI .
  • Results : Specific results or outcomes obtained are not provided in the source .

Safety And Hazards


  • Irritant : EPTAC can cause skin and eye irritation.

  • Toxicity : It is classified as harmful if ingested .

  • Environmental Impact : EPTAC may persist in water systems due to its stability.


Future Directions


  • Green Synthesis : Explore more environmentally friendly routes for EPTAC production.

  • Biodegradability : Investigate its biodegradation potential.

  • Application Diversification : Explore novel applications beyond existing uses.


properties

IUPAC Name

trimethyl(oxiran-2-ylmethyl)azanium;chloride
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InChI

InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1
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InChI Key

PUVAFTRIIUSGLK-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C[N+](C)(C)CC1CO1.[Cl-]
Source PubChem
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Molecular Formula

C6H14NOCl, C6H14ClNO
Record name EPTAC (70-75 % aqueous solution)
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Related CAS

51838-31-4
Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer
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DSSTOX Substance ID

DTXSID1044643
Record name Glycidyl trimethylammonium chloride
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Molecular Weight

151.63 g/mol
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Physical Description

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.
Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Solubility

Solubility in water: miscible
Record name EPTAC (70-75 % aqueous solution)
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Density

1.1 g/cm³
Record name EPTAC (70-75 % aqueous solution)
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Product Name

2,3-Epoxypropyltrimethylammonium chloride

CAS RN

3033-77-0, 51838-31-4
Record name Glycidyltrimethylammonium chloride
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Record name 2,3-Epoxypropyltrimethylammonium chloride
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Record name 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name 2,3-epoxypropyltrimethylammonium chloride
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Record name GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE
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Synthesis routes and methods

Procedure details

A one-liter flask equipped with gas sparger, mechanical stirrer, thermometer and an aqueous acid trap was charged with epichlorohydrin (55.2 grams, 6.0 mol) and placed in an isothermal bath at 19° C. Trimethylamine gas (119.5 grams, 2.0 mol) was then sparged into the epichlorohydrin over a period of 3 hours. The temperature was maintained below 23° C. The solution was stirred for an additional 30 minutes and the precipitate collected by filtration. The crystalline product was washed with diethylether and vacuum dried to afford 262.2 grams of 2,3-epoxypropyltrimethylammonium chloride.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
119.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Epoxypropyltrimethylammonium chloride
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Citations

For This Compound
746
Citations
X Sun, W Liu, Z Yang, Q Zhuo, H Zhang… - Journal of Molecular …, 2021 - Elsevier
The hydration expansion of montmorillonite is inhibited by 2,3-epoxypropyltrimethylammonium chloride (NW-1 + ). The adsorption behaviors of NW-1 + on Na-001, None-001, and …
Number of citations: 16 www.sciencedirect.com
Y Chen, XY Ye, DW Wang, J Yang, CH Wu, J Xu… - Industrial Crops and …, 2023 - Elsevier
As its abundant reserves and good physical properties, bamboo is deemed to be a promising feedstock material for construction and home furnishing. However, the hydrophilicity of …
Number of citations: 6 www.sciencedirect.com
MM Hassan - Industrial & Engineering Chemistry Research, 2014 - ACS Publications
In this work, wool fabrics were treated in a corona discharge machine at three different corona intensities and at four fabric speeds. The corona-treated fabrics were subsequently treated …
Number of citations: 32 pubs.acs.org
X Yang, W Huang, Y Li, S Wang - Powder technology, 2017 - Elsevier
Gelatin was modified by 2,3-epoxypropyltrimethyl ammonium chloride (EPTAC), and the EPTAC modified gelatin (EPTAC-m-gelatin) was used to modulate CaCO 3 crystallization by a …
Number of citations: 4 www.sciencedirect.com
T Heinze, V Haack, S Rensing - Starch‐Stärke, 2004 - Wiley Online Library
Water‐soluble starch derivatives containing quarternary ammonium groups of high degree of substitution are prepared by reacting starch with 2,3‐epoxypropyltrimethylammonium …
Number of citations: 173 onlinelibrary.wiley.com
XF Wan, MZ Liu, T Yu, XS Chai, YM Li, K Lin… - … Research and Design, 2018 - Elsevier
NaOH-based hydrolysis of epoxypropyltrimethylammonium chloride (ETA) was carried out in a batch reactor using ethanol/water system. The analytic technique, headspace-gas …
Number of citations: 4 www.sciencedirect.com
JL Ren, RC Sun, CF Liu, ZY Chao, W Luo - Polymer Degradation and …, 2006 - Elsevier
Cationic sugarcane bagasse hemicellulose derivatives with a relatively low degree of substitution (0.01–0.54) containing quaternary ammonium groups were prepared by etherification …
Number of citations: 117 www.sciencedirect.com
L Yan, H Tao, PR Bangal - Clean–Soil, Air, Water, 2009 - Wiley Online Library
Water soluble cationic cellulose was synthesized by the reaction between microcrystalline cellulose and 2,3‐epoxypropyltrimethylammonium chloride in a NaOH/urea aqueous solution. …
Number of citations: 113 onlinelibrary.wiley.com
HJ Prado, MC Matulewicz - European Polymer Journal, 2014 - Elsevier
Cationic polysaccharides are widely used in diverse areas such as water treatment, papermaking, chemical, food, cosmetic, and petroleum industries. The combination of cationic …
Number of citations: 209 www.sciencedirect.com
Z Jin, K Zhao, G Chen, X Zhang - Advanced Materials Research, 2011 - Trans Tech Publ
Chitosan has the potential to act as mediators of DNA transfection targeted to phagocytic cells such as macrophages, and to protect against biological degradation by nucleases as well …
Number of citations: 1 www.scientific.net

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